Product packaging for 2-(4-Bromophenyl)-2-hydroxyacetonitrile(Cat. No.:CAS No. 58289-69-3)

2-(4-Bromophenyl)-2-hydroxyacetonitrile

Cat. No.: B2367167
CAS No.: 58289-69-3
M. Wt: 212.046
InChI Key: AYTVNJIUMVFUCJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-hydroxyacetonitrile (CAS 58289-69-3), also known as 4-bromomandelonitrile, is a high-purity brominated aryl cyanohydrin serving as a critical bifunctional synthetic intermediate in organic chemistry and pharmaceutical research . This compound features a hydroxyl group and a nitrile group on the same carbon atom, which is a stereocenter, making it a valuable precursor for enantioselective synthesis . The presence of the bromine atom on the phenyl ring at the para-position significantly enhances its utility by providing a versatile handle for further molecular elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings . The primary research value of this compound lies in its role as a building block for the synthesis of complex molecules. The nitrile group can be hydrolyzed to yield α-hydroxy carboxylic acids or reduced to form β-amino alcohols . These transformations are fundamental in constructing active pharmaceutical ingredients (APIs) and other fine chemicals. Cyanohydrins, in general, are recognized as valuable precursors for agrochemicals and pharmaceuticals, including platelet aggregation inhibitors and insecticides . The enzymatic synthesis of cyanohydrins using Hydroxynitrile Lyases (HNLs) is a prominent area of biocatalysis research, emphasizing the importance of achieving high enantiomeric excess in the products . Handling and storage of this reagent should be conducted with care. It is recommended to store the product at 2-8°C . This product is intended for research and development purposes only and is not classified for human or veterinary use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO B2367167 2-(4-Bromophenyl)-2-hydroxyacetonitrile CAS No. 58289-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTVNJIUMVFUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Bromophenyl 2 Hydroxyacetonitrile

Chemical Synthesis Approaches

The foundational method for synthesizing cyanohydrins involves the addition of a cyanide nucleophile to an aldehyde or ketone. chemistrysteps.com This reaction, when applied to 4-bromobenzaldehyde (B125591), results in the formation of 2-(4-Bromophenyl)-2-hydroxyacetonitrile. The process is a reversible, base-catalyzed nucleophilic addition. pressbooks.pub The mechanism begins with the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon of the aldehyde. docbrown.infochemguide.co.uk This is followed by the protonation of the resulting alkoxide intermediate to yield the final cyanohydrin product. chemistrysteps.compressbooks.pub

The choice of reagents and reaction conditions is critical for a successful cyanohydrin synthesis.

Cyanide Source : Due to the high toxicity of hydrogen cyanide (HCN) gas, the reaction is typically performed using cyanide salts such as potassium cyanide (KCN) or sodium cyanide (NaCN). wikipedia.orgchemguide.co.uk These salts are used in an aqueous solution, often with a small amount of acid to generate HCN in situ. chemguide.co.uk A pH of 4-5 is considered optimal as it provides a balance between activating the carbonyl group and maintaining a sufficient concentration of the free cyanide ion, which is the active nucleophile. chemguide.co.ukshout.education

Trimethylsilyl (B98337) Cyanide (TMSCN) : An alternative and widely used reagent is trimethylsilyl cyanide (TMSCN). wikipedia.org TMSCN offers the advantage of forming a silyl-protected cyanohydrin, which prevents the reverse reaction from occurring and can lead to higher yields. The use of TMSCN, often in conjunction with a Lewis acid catalyst like titanium(IV) chloride (TiCl₄), has been shown to be particularly effective for the cyanosilylation of aromatic aldehydes. organic-chemistry.orgorganic-chemistry.org For aromatic aldehydes like 4-bromobenzaldehyde, competing reactions such as the benzoin condensation can be a concern with traditional methods. wikipedia.org

Catalysis : The reaction is catalyzed by a base, which generates the cyanide ion (CN⁻) from HCN. pressbooks.pub In asymmetric synthesis, chiral catalysts such as a lithium binaphtholate complex can be employed to produce enantiomerically enriched cyanohydrins. wikipedia.org

Cyanide ReagentTypical ConditionsAdvantagesConsiderations
KCN / NaCNAqueous solution, pH 4-5Inexpensive and readily available. Reaction is reversible; potential for side reactions like benzoin condensation. pressbooks.pubwikipedia.org
TMSCNOften used with a Lewis acid catalyst (e.g., TiCl₄). organic-chemistry.orgorganic-chemistry.orgForms a stable, protected cyanohydrin, preventing the reverse reaction; generally high yields. More expensive reagent compared to cyanide salts.

The choice of solvent can significantly influence the outcome of the cyanohydrin formation. While aqueous systems are common when using cyanide salts, organic solvents are also employed, particularly with reagents like TMSCN. For instance, the combination of KCN in dimethyl sulfoxide (DMSO) has been noted, although it can be less effective for aromatic aldehydes, leading to more byproducts compared to aliphatic aldehydes. organic-chemistry.orgorganic-chemistry.org The use of specific solvents is often tied to the chosen cyanide reagent and catalyst system to optimize solubility, reactivity, and minimize side reactions.

A more recent and innovative approach involves the use of carbon dioxide (CO₂) to mediate the synthesis of cyanohydrins. This method offers a practical and safer alternative, particularly when using insoluble cyanide sources like KCN under neutral conditions. nih.govresearchgate.net

Research has demonstrated that CO₂ is not an inert bystander but an active promoter in the formation of cyanohydrins. researchgate.net Under an inert atmosphere, the reaction between an aldehyde and KCN is often inoperative due to an unfavorable equilibrium. nih.govresearchgate.net However, introducing CO₂ at atmospheric pressure can dramatically accelerate the reaction and drive it towards the product. nih.govchemrxiv.org

The role of CO₂ is multifaceted:

Enhanced Reactivity : The presence of CO₂ significantly increases the rate of product formation. Experiments show a sharp increase in cyanohydrin yield immediately following the introduction of CO₂ to the reaction mixture. chemrxiv.org

Increased Solubility : CO₂ has been shown to increase the solubility of KCN in solvents like ethanol. This is attributed to the formation of cyanoformate, which liberates more soluble cyanide nucleophiles into the solution. chemrxiv.org

Favorable Equilibrium : Thermodynamic analysis suggests that CO₂ alters the reaction equilibrium, making the formation of the cyanohydrin more favorable compared to conventional conditions without CO₂. chemrxiv.org

Safety : This method avoids the generation of toxic HCN gas, a major hazard in traditional cyanohydrin synthesis. nih.govresearchgate.net

ConditionObserved Outcome with KCNReference
Inert Atmosphere (N₂)Reaction is essentially non-operative or very slow due to unfavorable equilibrium. nih.govresearchgate.net
CO₂ Atmosphere (1 atm)Reaction is accelerated, leading to high conversion and yield of the cyanohydrin product. chemrxiv.org

The mechanism of CO₂'s involvement is believed to go beyond simply changing the polarity of the reaction medium. chemrxiv.org One leading hypothesis is that CO₂ reacts with the cyanide source and the intermediate product. It has been proposed that CO₂ facilitates the reaction by forming cyanoformate and bicarbonate in the presence of any residual water, which then act as cyanide delivery agents. researchgate.net

Furthermore, evidence suggests the formation of a stable carbonate intermediate. In a related experiment, the use of benzyl bromide under a CO₂ atmosphere led to the isolation of a Cbz-protected cyanohydrin. This result strongly suggests the in-situ formation of a potassium cyanohydrin carbonate species, which effectively traps the cyanohydrin product and drives the reaction forward. chemrxiv.org This CO₂-enabled pathway represents a significant advance in controlling the thermodynamics and kinetics of cyanohydrin synthesis. nih.gov

Palladium-Catalyzed Cyanation Routes to Aryl Cyanides as Precursors

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of aryl cyanides, such as 4-bromobenzonitrile (a precursor that can be converted to 4-bromobenzaldehyde), from aryl halides is a well-established transformation. nih.gov Recent advancements have focused on developing milder, more efficient, and more practical protocols with broad functional group tolerance. nih.govnih.gov

Significant progress has been made in developing palladium-catalyzed cyanation methods that operate under mild conditions, avoiding the high temperatures (up to 140 °C) required by earlier protocols. nih.gov One such advancement is a method that functions at temperatures ranging from room temperature to 40 °C with catalyst loadings of 2–5 mol %. nih.govorganic-chemistry.orgacs.org This protocol utilizes zinc cyanide (Zn(CN)₂) as the cyanide source and is performed in an aqueous solvent mixture (e.g., H₂O/THF), which circumvents the need for harsh drying conditions and the grinding of toxic reagents. organic-chemistry.org

Another approach employs potassium cyanide (KCN) as the cyanide source, promoted by trace levels of organotin compounds like tri-n-butyltin chloride. acs.org This method features low catalyst loadings of 0.5 mol % or less, although it typically requires a higher temperature of 80 °C. acs.org The use of non-toxic cyanide sources such as potassium hexacyanoferrate(II) trihydrate {K₄[Fe(CN)₆]·3H₂O} has also been established, allowing for fast reaction times (often complete in one hour) at temperatures at or below 100 °C with low catalyst loadings. nih.govnih.gov The choice of palladium source is also critical, with palladacycle precatalysts being particularly effective as they generate the active catalyst in situ and prevent poisoning by the cyanide ion. nih.gov

Comparison of Mild Palladium-Catalyzed Cyanation Methods for Aryl Bromides
Cyanide SourceCatalyst SystemCatalyst LoadingTemperatureKey FeaturesReference
Zn(CN)₂Palladacycle Precatalyst2–5 mol %Room Temp – 40 °CAqueous media, low temperature nih.govorganic-chemistry.orgacs.org
KCNPd Catalyst + Bu₃SnCl (promoter)≤ 0.5 mol %80 °CLow catalyst loading, organotin promoter acs.org
K₄[Fe(CN)₆]·3H₂OPalladacycle Precatalyst< 1 mol %≤ 100 °CNon-toxic cyanide source, fast reaction nih.govnih.gov

Modern palladium-catalyzed cyanation methods exhibit broad substrate scope and high functional group tolerance, making them applicable to the synthesis of complex molecules. nih.govorganic-chemistry.org These protocols are effective for a wide range of (hetero)aryl halides, including both electron-rich and electron-deficient aryl bromides. organic-chemistry.org

A key advantage of these mild systems is their compatibility with various functional groups that might be sensitive to harsher reaction conditions. nih.govorganic-chemistry.org For instance, the aqueous, low-temperature method tolerates aldehydes, ketones, and nitriles. nih.govacs.org Notably, with aldehyde-containing substrates, the undesired cyanide-catalyzed benzoin condensation is not observed. nih.govacs.org Furthermore, the methods show high tolerance for substrates containing free N–H or O–H groups, such as primary amides, sulfonamides, anilines, and benzylic alcohols, which can be converted to the corresponding nitriles with less than 1 mol % of the palladium catalyst. nih.gov This broad tolerance is crucial for multi-step syntheses, as it reduces the need for protecting group strategies.

Functional Group Tolerance in Modern Palladium-Catalyzed Cyanation
Functional GroupTolerance LevelApplicable Method(s)Reference
Alcohols, PhenolsHighAqueous Low-Temp organic-chemistry.org
Amines (Anilines)HighAqueous Low-Temp, K₄[Fe(CN)₆] nih.govorganic-chemistry.org
AldehydesHighAqueous Low-Temp nih.govacs.org
KetonesHighAqueous Low-Temp nih.govacs.org
Primary AmidesHighK₄[Fe(CN)₆] nih.gov
SulfonamidesHighK₄[Fe(CN)₆] nih.gov
NitrilesHighAqueous Low-Temp nih.gov

Biocatalytic Synthesis Approaches Utilizing Hydroxynitrile Lyases (HNLs)

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. mdpi.com Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, producing chiral cyanohydrins. pnas.orgtees.ac.uk This enzymatic approach is particularly valuable for synthesizing enantiomerically pure compounds, which are important building blocks for pharmaceuticals and fine chemicals. pnas.orgpnas.org

The direct synthesis of this compound can be achieved with high enantioselectivity through the HNL-catalyzed hydrocyanation of 4-bromobenzaldehyde. pnas.org This reaction involves the condensation of the aromatic aldehyde with a cyanide source, such as potassium cyanide, in the presence of a suitable HNL. pnas.orgtees.ac.uk The use of HNLs from specific sources can yield cyanohydrins with very high enantiomeric excess (ee). pnas.orgpnas.org

A particularly effective HNL for the synthesis of aromatic cyanohydrins has been isolated from the invasive cyanogenic millipede, Chamberlinius hualienensis (ChuaHNL). pnas.orgpnas.org This enzyme exhibits several remarkable properties that make it suitable for industrial biocatalysis. tees.ac.uk

ChuaHNL is a glycosylated homodimer protein that shows no significant sequence homology to other known proteins, representing a new class of HNL. pnas.orgnih.gov Structural analysis revealed that it belongs to the lipocalin superfamily, a group of proteins typically involved in transporting small hydrophobic molecules. nih.govnih.gov The enzyme displays exceptionally high specific activity, particularly in the synthesis of (R)-mandelonitrile (7420 U·mg⁻¹), and demonstrates high stability across a broad range of temperatures and pH values. pnas.orgnih.govnih.gov Crystallographic studies have identified key amino acid residues in the active site, such as R38, Y103, and K117, which are crucial for the catalytic mechanism. nih.govnih.gov

Characteristics of Hydroxynitrile Lyase from Chamberlinius hualienensis (ChuaHNL)
PropertyDescriptionReference
SourceInvasive millipede (Chamberlinius hualienensis) pnas.orgpnas.org
Protein FamilyLipocalin superfamily nih.govnih.gov
StructureGlycosylated homodimer pnas.orgnih.gov
Specific ActivityVery high (7420 U·mg⁻¹ for (R)-mandelonitrile synthesis) nih.govnih.gov
EnantioselectivityHigh (e.g., 99% ee for (R)-mandelonitrile) pnas.orgpnas.org
StabilityHigh stability over a wide range of temperatures and pH pnas.orgtees.ac.uknih.gov

The efficiency and selectivity of biocatalytic reactions are highly dependent on reaction parameters such as pH, temperature, and the solvent system. mdpi.comresearchgate.net For HNL-catalyzed reactions, these factors must be carefully optimized. mdpi.com

The HNL from Chamberlinius hualienensis is robust and maintains high stability over wide temperature and pH ranges. pnas.orgtees.ac.uk Research has shown that the synthesis of (R)-mandelonitrile from benzaldehyde (B42025) using ChuaHNL proceeds with 99% enantiomeric excess in an aqueous buffer system, completely avoiding the use of organic solvents. pnas.orgpnas.org Specific studies on the effect of pH on enantioselectivity revealed that high ee values are maintained across a range of acidic pH levels. For example, one study utilized a 400 mM citrate buffer at pH 4.2 and a temperature of 22 °C to investigate the relationship between enzyme concentration and enantiomeric excess. pnas.org The ability to operate effectively in aqueous media under mild conditions makes this biocatalytic route a prime example of green chemistry. researchgate.net

Optimized Parameters for ChuaHNL-Catalyzed Hydrocyanation
ParameterOptimized Condition/RangeReference
SolventAqueous buffer (no organic solvent required) pnas.orgpnas.org
pHEffective in acidic range (e.g., pH 4.2) pnas.org
TemperatureAmbient temperature (e.g., 22 °C) pnas.org

Substrate Specificity and Catalytic Efficiency of HNLs towards Brominated Aldehydes

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones, producing enantiomerically enriched cyanohydrins. d-nb.inforesearchgate.net The substrate scope of HNLs can be quite broad, though the efficiency and stereoselectivity are highly dependent on the specific enzyme and the structure of the aldehyde substrate.

While extensive kinetic data specifically for 4-bromobenzaldehyde is not always detailed, studies on various aromatic aldehydes and ketones provide significant insights. For instance, immobilized HNL from Prunus dulcis (PdHNL) has been shown to act on a range of substituted aromatic ketones. In a study, the enzyme preparation was used for the synthesis of (R)-cyanohydrins from substrates including 4-bromoacetophenone. researchgate.net This demonstrates the enzyme's tolerance for halogenated aromatic substrates. The efficiency of HNLs is often influenced by the electronic properties and steric bulk of the substituents on the aromatic ring. Generally, HNLs from sources like almonds (Prunus amygdalus) or sorghum (Sorghum bicolor) show good activity towards aromatic and heteroaromatic aldehydes. d-nb.info

The reaction conditions, such as pH and the solvent system, are critical for optimizing HNL activity and suppressing the competing non-enzymatic, racemic cyanohydrin formation. researchgate.netscispace.com Biphasic systems and lower pH environments are often employed to achieve high yields and enantiomeric purity. researchgate.netscispace.com

Kinetic Studies of Enzyme-Substrate Interactions

Kinetic studies are fundamental to understanding the efficiency of HNLs. These studies typically determine parameters like the Michaelis constant (Km) and the maximum reaction rate (Vmax), which quantify the enzyme's affinity for the substrate and its catalytic turnover rate, respectively.

Comparison with Chemical Synthesis in Terms of Enantiomeric Excess

A key metric for the success of asymmetric synthesis is the enantiomeric excess (ee), which measures the purity of the desired enantiomer. Both enzymatic and chemical methods have been developed to produce enantiomerically enriched cyanohydrins.

Enzymatic synthesis using HNLs can achieve very high enantiomeric excess, often exceeding 99% for the preferred enantiomer. scispace.com For example, the synthesis of (R)-mandelonitrile from benzaldehyde can reach ≥ 99% ee in under two hours. scispace.com Similar high selectivities are expected for structurally related substrates like 4-bromobenzaldehyde under optimized conditions.

Chemical synthesis has also made significant strides in achieving high enantioselectivity. Chiral catalysts, including organocatalysts and metal complexes, are employed to direct the stereochemical outcome of the reaction. For instance, cyclic dipeptides have been used as catalysts in the formation of chiral aromatic cyanohydrins, offering a valuable chemical route. google.com The development of chiral Lewis acid catalysts, particularly those based on titanium, has enabled the synthesis of cyanohydrins with high enantioselectivity. diva-portal.org

Synthesis MethodCatalyst TypeSubstrate ExampleEnantiomeric Excess (ee) (%)Reference
Enzymatic SynthesisHydroxynitrile Lyase (HNL)Benzaldehyde≥ 99 (R) scispace.com
Enzymatic SynthesisImmobilized PdHNL4-Chloroacetophenone95 (R) researchgate.net
Chemical SynthesisTi-salen complexAromatic AldehydesHigh diva-portal.org
Chemical SynthesisChiral N-oxide-Ti(iPrO)₄Acetophenone51 (R) researchgate.net
Chemical SynthesisCyclo(D-phenylalanyl-D-histidine)Aromatic AldehydesEnriched Mixture google.com

Asymmetric Synthesis Strategies for Enantiomerically Enriched this compound

Beyond enzymatic methods, several asymmetric chemical strategies have been developed to produce enantiomerically pure this compound. These methods rely on the use of small amounts of chiral catalysts to control the stereochemistry of the cyanohydrin formation.

Chiral Catalyst Development for Cyanohydrin Formation

The development of effective chiral catalysts is a cornerstone of modern asymmetric synthesis. diva-portal.org For cyanohydrin synthesis, these catalysts are designed to activate either the aldehyde, the cyanide source, or both, creating a chiral environment that favors the formation of one enantiomer over the other. The main classes of catalysts include organocatalysts and chiral metal complexes. diva-portal.orgscienceopen.com

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. beilstein-journals.org This field has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. nih.gov For the synthesis of chiral cyanohydrins, several types of organocatalysts have been investigated.

Bifunctional organocatalysts, which contain both a Lewis basic site to activate the nucleophile (cyanide) and a Lewis acidic or hydrogen-bond donor site to activate the electrophile (aldehyde), have shown particular promise. nih.gov For example, catalysts derived from cinchona alkaloids bearing a thiourea (B124793) moiety can effectively promote the enantioselective cyanosilylation of ketones through a cooperative mechanism involving electrophile activation by the thiourea and nucleophile activation by the tertiary amine. organic-chemistry.org The design of these catalysts involves creating a well-defined chiral pocket that selectively binds the substrates in a specific orientation, leading to high stereocontrol.

Chiral metal complexes are among the most studied catalysts for asymmetric cyanohydrin synthesis. diva-portal.org Among these, titanium(IV) complexes have proven to be particularly effective. diva-portal.org These catalysts typically consist of a central titanium(IV) ion coordinated to a chiral organic ligand.

Stereochemical Control in Cyanosilylation Reactions

The cyanosilylation of aldehydes, particularly the enantioselective addition of trimethylsilyl cyanide (TMSCN), has emerged as a powerful strategy for the synthesis of chiral cyanohydrins. This method offers significant advantages in controlling the stereochemistry of the newly formed chiral center. The reaction involves the addition of TMSCN to the carbonyl group of an aldehyde, catalyzed by a chiral Lewis acid or Lewis base, to form a trimethylsilyl-protected cyanohydrin. This intermediate can then be readily hydrolyzed to the free hydroxy compound.

Enantioselective Addition of Trimethylsilyl Cyanide

A highly effective method for the enantioselective cyanosilylation of aromatic aldehydes, such as 4-bromobenzaldehyde, employs a chiral catalyst system generated in situ from a β-amino alcohol and titanium(IV) isopropoxide organic-chemistry.orgnih.gov. This catalytic approach facilitates the addition of trimethylsilyl cyanide to the aldehyde, affording the corresponding silylated cyanohydrin in high yields and with excellent enantiomeric excess (ee).

The reaction is typically carried out in a suitable solvent like dichloromethane at low temperatures to enhance stereoselectivity. The chiral ligand, a β-amino alcohol, coordinates to the titanium center, creating a chiral environment that directs the nucleophilic attack of the cyanide group from TMSCN to one face of the aldehyde carbonyl group. This results in the preferential formation of one enantiomer of the silylated cyanohydrin.

Studies on a range of aromatic aldehydes have demonstrated the robustness of this catalytic system, consistently providing high chemical yields and significant levels of enantioselectivity organic-chemistry.orgresearchgate.net. While specific data for 4-bromobenzaldehyde is not explicitly detailed in the primary literature, the results for structurally similar aromatic aldehydes provide a strong indication of the expected outcome.

Table 1: Enantioselective Cyanosilylation of Aromatic Aldehydes using a β-Amino Alcohol-Titanium Catalyst organic-chemistry.org

AldehydeYield (%)ee (%)
Benzaldehyde9592
4-Chlorobenzaldehyde9693
4-Methylbenzaldehyde9491
2-Naphthaldehyde9294
Hydrolysis of Silylated Cyanohydrins to the Free Hydroxy Compound

The final step in the synthesis of this compound via the cyanosilylation route is the hydrolysis of the intermediate, 2-(4-bromophenyl)-2-(trimethylsilyloxy)acetonitrile. This transformation is typically achieved under mild acidic conditions.

A general and effective procedure for this deprotection involves treating the silylated cyanohydrin with a solution of hydrochloric acid (e.g., 1N HCl) in a protic solvent such as methanol amazonaws.com. The reaction is stirred at room temperature for a period sufficient to ensure complete removal of the trimethylsilyl protecting group. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

Upon completion, a standard aqueous work-up is performed to isolate the desired this compound. This involves extracting the product into an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure to yield the final, unprotected cyanohydrin amazonaws.com. This hydrolysis step is generally high-yielding and proceeds without racemization of the newly formed stereocenter.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Bromophenyl 2 Hydroxyacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen and carbon nuclei.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-(4-Bromophenyl)-2-hydroxyacetonitrile provides distinct signals that correspond to each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton, while the splitting pattern, or multiplicity, arises from spin-spin coupling with neighboring protons and reveals connectivity.

The spectrum is characterized by two main regions: the aromatic region and the aliphatic region.

Aliphatic Protons: A single proton, the methine proton (CH), is directly attached to the chiral carbon bearing the hydroxyl (-OH) and cyano (-CN) groups. This proton typically appears as a singlet around δ 5.5 ppm nih.govrsc.orgsemanticscholar.org. The singlet multiplicity indicates the absence of adjacent protons for coupling. Another signal, often broad, can be attributed to the hydroxyl proton (-OH), which has been reported at approximately δ 2.85 ppm semanticscholar.org. The chemical shift of the -OH proton is variable and depends on factors like solvent, concentration, and temperature.

Aromatic Protons: The 4-bromophenyl group presents a symmetrical substitution pattern, resulting in two sets of chemically equivalent protons. This gives rise to a characteristic AA'BB' system, which is often simplified to two doublets.

The two aromatic protons ortho to the bromine atom (H-3 and H-5) and the two protons meta to the bromine atom (H-2 and H-6) are chemically distinct.

Experimental data show two signals in the aromatic region between δ 7.37 and 7.60 ppm nih.govrsc.orgsemanticscholar.org. One doublet, typically appearing around δ 7.55-7.59 ppm , corresponds to the protons ortho to the cyanohydrin substituent, while the other doublet, around δ 7.37-7.42 ppm , is assigned to the protons ortho to the bromine atom rsc.orgsemanticscholar.org. These signals appear as doublets due to coupling with their adjacent aromatic protons, with a typical coupling constant (³J) of approximately 8.4 Hz rsc.orgsemanticscholar.org.

Table 1: ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Aliphatic CH5.49 - 5.52Singlet (s)N/A nih.govrsc.orgsemanticscholar.org
Aromatic H (ortho to Br)7.37 - 7.42Doublet (d)~8.4 rsc.orgsemanticscholar.org
Aromatic H (meta to Br)7.55 - 7.59Doublet (d)~8.4 rsc.orgsemanticscholar.org
Hydroxyl OH~2.85 (variable)Broad Singlet (br, s)N/A semanticscholar.org

Since this compound is a chiral molecule, it exists as a pair of enantiomers. A standard ¹H NMR spectrum will not distinguish between these enantiomers. To determine enantiomeric excess or purity, chiral discriminating agents are employed. nih.gov

The primary methods involve the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.gov

Chiral Solvating Agents (CSAs): A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govbohrium.com These diastereomeric complexes are energetically different and exist in fast exchange, leading to separate, time-averaged signals for each enantiomer in the NMR spectrum. nih.gov

Chiral Derivatizing Agents (CDAs): A CDA reacts with the analyte to form stable, covalent diastereomeric products, which can then be distinguished by NMR. nih.gov

For cyanohydrins like mandelonitrile (B1675950), which is structurally similar to the target compound, challenges can arise in ¹H NMR-based chiral analysis. The proton signals of the analyte may overlap with those of the CSA, or the chemical shift differences between the diastereomeric complexes may be too small to resolve. researchgate.net In such cases, ¹³C NMR in the presence of a CSA has been shown to be a more effective method for achieving enantiodiscrimination. researchgate.net

¹³C NMR Spectral Analysis: Carbon Atom Environments

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. libretexts.org For this compound, six distinct carbon signals are expected, as the two pairs of aromatic carbons (ortho and meta to the bromine) are equivalent due to symmetry.

Nitrile Carbon (-C≡N): The carbon of the nitrile group is typically found in the range of δ 110-120 ppm . oregonstate.edu

Aromatic Carbons: The four CH carbons and the two quaternary (ipso) carbons of the phenyl ring resonate between δ 120-140 ppm . The carbon atom bonded to the bromine (C-Br) would be shifted to a higher field (lower ppm value) compared to the other quaternary carbon, which is bonded to the cyanohydrin group. The sp² hybridized carbons are generally deshielded and appear at lower fields. libretexts.org

Aliphatic Carbon (-CH(OH)CN): The chiral methine carbon, being an sp³ carbon attached to two electronegative groups (oxygen and the nitrile group), is expected to resonate in the δ 60-80 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aliphatic CH60 - 80
Nitrile CN110 - 120
Aromatic C-Br (Quaternary)120 - 125
Aromatic CH125 - 135
Aromatic C-CH (Quaternary)135 - 140

Advanced NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity. youtube.comscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would confirm the coupling between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond coupling). columbia.edu An HSQC spectrum would definitively link the aliphatic methine proton signal (~5.5 ppm) to its corresponding carbon signal (~60-80 ppm) and each aromatic proton signal to its respective carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J and ³J coupling). columbia.edu HMBC is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons. Key expected correlations would include:

The methine proton (~5.5 ppm) correlating to the nitrile carbon and the quaternary aromatic carbon to which the cyanohydrin group is attached.

The aromatic protons correlating to their neighboring carbons and the quaternary carbons of the phenyl ring.

Table 3: Expected 2D NMR Correlations for this compound

ExperimentCorrelating NucleiExpected Key Correlations
COSY¹H ↔ ¹HAromatic H ↔ Adjacent Aromatic H
HSQC¹H ↔ ¹³C (¹J)Aliphatic CH ↔ Aliphatic C Aromatic CH ↔ Aromatic C
HMBC¹H ↔ ¹³C (²J, ³J)Aliphatic CH ↔ Nitrile C Aliphatic CH ↔ Aromatic Quaternary C Aromatic CH ↔ Neighboring and Quaternary Aromatic C

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A strong and broad absorption band for the hydroxyl group (-OH) stretch is expected in the region of 3200-3600 cm⁻¹ . The broadening is due to hydrogen bonding.

Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹ .

C≡N Stretch: The nitrile group (-C≡N) gives rise to a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹ . For similar cyanohydrins, this peak has been observed around 2253 cm⁻¹. rsc.org

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the aromatic ring produce a series of bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond stretch is expected to appear in the fingerprint region of the spectrum, typically between 500-600 cm⁻¹ .

Raman spectroscopy would provide complementary information. Symmetric vibrations, such as the symmetric breathing mode of the aromatic ring, often produce strong signals in the Raman spectrum, whereas they may be weak in the IR spectrum.

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Aromatic C-HC-H Stretch3000 - 3100Medium
Nitrile (-C≡N)C≡N Stretch2220 - 2260Medium, Sharp
Aromatic C=CC=C Stretch1450 - 1600Medium to Strong
Carbon-Bromine (C-Br)C-Br Stretch500 - 600Medium to Strong

Characteristic Absorption Bands in IR Spectroscopy (e.g., -OH, -CN stretches)

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, two absorption bands are particularly diagnostic: the stretching vibration of the hydroxyl (-OH) group and the cyano (-C≡N) group.

The hydroxyl group typically exhibits a strong, broad absorption band in the region of 3600-3200 cm⁻¹. vscht.czwordpress.com This broadening is a result of intermolecular hydrogen bonding between molecules in the sample. The cyano group, on the other hand, presents a sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹. wordpress.comlibretexts.org The precise position of these bands provides valuable information about the molecular structure. Other notable absorptions would include C-H stretching from the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic C-H at the chiral center (just below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3600 - 3200Strong, Broad
Cyano (-C≡N)C≡N Stretch2260 - 2220Medium, Sharp
Aromatic C-HC-H Stretch3100 - 3000Medium to Weak
Aromatic RingC=C Stretch~1600 and ~1500Medium to Weak, Sharp

Raman Spectroscopic Signatures of the Cyanohydrin Group

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The cyanohydrin functional group, R₂C(OH)CN, has distinct signatures in a Raman spectrum.

The C≡N triple bond, being highly polarizable, typically produces a strong and sharp signal in the Raman spectrum, appearing in a relatively uncongested region around 2250-2210 cm⁻¹. researchgate.net This makes it an excellent diagnostic peak. The hydroxyl (-OH) stretch is generally weak in Raman spectra. The aromatic ring of this compound will also produce characteristic signals, including a strong ring-breathing mode.

The electronic environment significantly affects the vibrational frequency of the nitrile group. researchgate.net In this compound, the 4-bromophenyl group influences the C≡N bond through both inductive and resonance effects. The bromine atom is electron-withdrawing via induction, which can slightly increase the C≡N bond strength and shift its vibrational frequency to a higher wavenumber compared to an unsubstituted phenyl ring. This sensitivity of the C≡N Raman signal to its electronic surroundings makes it a valuable probe for studying substituent effects in aromatic systems.

Table 2: Key Raman Shifts for this compound
Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Cyano (-C≡N)C≡N Stretch2250 - 2210Strong, Sharp
Aromatic RingRing Breathing~1000Strong
Aromatic RingC=C Stretch~1600Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. wikipedia.org The molecular formula for this compound is C₈H₆BrNO, corresponding to a molecular weight of approximately 212.04 g/mol . nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.comyoutube.com This results in two peaks of almost equal intensity for any bromine-containing fragment: the M⁺ peak and an M+2 peak.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While nominal mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS) can measure the m/z value to several decimal places. This high precision allows for the determination of the exact mass of the molecular ion, which can be used to confirm its elemental composition. The calculated monoisotopic exact mass for C₈H₆⁷⁹BrNO is 210.96328 Da. nih.gov An experimental HRMS measurement matching this value would provide unambiguous confirmation of the compound's molecular formula.

Fragmentation Pathways and Structural Information from MS/MS

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. Analyzing the m/z values of these fragments provides a roadmap of the molecule's structure. Tandem mass spectrometry (MS/MS) experiments can isolate a specific ion (like the molecular ion) and induce its fragmentation to study these pathways in detail.

For this compound, several fragmentation pathways can be predicted based on its structure:

Loss of HCN: A common fragmentation for cyanohydrins is the elimination of a neutral hydrogen cyanide molecule (loss of 27 Da).

Loss of Bromine: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical (loss of 79 or 81 Da).

Alpha-Cleavage: The bond between the chiral carbon and the aromatic ring can break, or the bond between the chiral carbon and the cyano/hydroxyl groups can cleave. A prominent fragment would likely be the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157.

Formation of an Acylium Ion: Loss of the nitrile group followed by rearrangement could lead to the formation of a stable bromobenzoyl cation ([BrC₆H₄CO]⁺) at m/z 183/185.

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonNeutral Loss
211 / 213[M]⁺ (Molecular Ion)-
184 / 186[M - HCN]⁺HCN (27 Da)
183 / 185[BrC₆H₄CO]⁺•CN, H•
155 / 157[BrC₆H₄]⁺•CH(OH)CN
132[M - Br]⁺•Br (79/81 Da)

Chiroptical Methods for Absolute Configuration Determination

Since this compound possesses a stereocenter, it exists as a pair of enantiomers (R and S). Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.org These methods, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful for determining the absolute configuration of a chiral molecule in solution without the need for crystallization. spectroscopyeurope.comnih.gov

The determination of absolute configuration using VCD or ECD involves a combined experimental and computational approach. nih.govfrontiersin.org The experimental spectrum of one enantiomer is measured. Then, the theoretical VCD or ECD spectrum is calculated for one specific configuration (e.g., the R-enantiomer) using quantum mechanical methods like Density Functional Theory (DFT). The calculated spectrum is then compared to the experimental one. A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. spectroscopyeurope.com If the spectra are mirror images, the molecule has the opposite configuration. This non-empirical method provides a high degree of confidence in the stereochemical assignment.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This differential absorption is only observed for chiral compounds and is highly sensitive to the molecule's three-dimensional structure. The resulting ECD spectrum provides a unique fingerprint for a specific enantiomer, making it an invaluable tool for assigning absolute configuration. nih.gov

The principle of ECD relies on the fact that the two enantiomers of a chiral compound are non-superimposable mirror images of each other. Consequently, they interact with circularly polarized light in an equal but opposite manner. This results in ECD spectra for the (R)- and (S)-enantiomers that are perfect mirror images. nih.gov A positive absorption band (known as a positive Cotton effect) in one enantiomer will correspond to a negative Cotton effect of the same magnitude and at the same wavelength in the other. nih.gov

For this compound, the chromophore is the bromophenyl group. The electronic transitions associated with this group occur in an asymmetric environment due to the chiral center, giving rise to measurable ECD signals. While experimental data for this specific molecule is not publicly available, the expected spectra for its (R) and (S) enantiomers can be predicted. The sign of the Cotton effect, correlated with the absolute configuration, can be definitively assigned by comparing the experimental spectrum to quantum-mechanical calculations or by using host-guest complexation with a chiral agent that induces a predictable ECD response. nih.gov

To illustrate the principle, a hypothetical ECD dataset for the enantiomers of this compound is presented below. This table shows the expected mirror-image relationship between the spectra of the (R) and (S) forms.

Table 1: Hypothetical ECD Spectral Data for the Enantiomers of this compound

Enantiomer Wavelength (λmax, nm) Molar Ellipticity (Δε, M⁻¹cm⁻¹) Cotton Effect Sign
(R)-enantiomer 225 +12.5 Positive

Derivatization Methods for NMR-Based Stereochemical Assignment (e.g., Mosher's Method, MPA derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. However, in its standard application, NMR spectra of two enantiomers are identical. To differentiate between them and assign the absolute configuration, a chiral derivatizing agent (CDA) is employed. This method involves reacting the chiral analyte, in this case, the hydroxyl group of this compound, with both enantiomers of a CDA to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra.

The Mosher's method, utilizing α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and the use of its close analog, 2-methoxy-2-phenylacetic acid (MPA), are among the most reliable and widely used techniques for this purpose. nih.govrsc.org The cyanohydrin is esterified with both (R)- and (S)-MPA (or MTPA), yielding two diastereomeric esters.

The underlying principle is that in the major, most stable conformation of these esters, the substituents on the original chiral center will be spatially arranged differently with respect to the phenyl ring of the MPA moiety. This differential positioning leads to shielding or deshielding effects on the protons near the stereocenter, resulting in different chemical shifts (δ) in the ¹H NMR spectrum for each diastereomer.

By systematically comparing the chemical shifts of the (S)-MPA ester (δS) and the (R)-MPA ester (δR), a difference value (Δδ = δS - δR) is calculated for each proton. The consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter allows for the unambiguous assignment of the absolute configuration. acs.org

For this compound, the methine proton (H-Cα) and the protons of the 4-bromophenyl ring would be analyzed. A model for cyanohydrin MPA esters predicts that for the (R)-cyanohydrin, the protons of the larger substituent (the 4-bromophenyl group) will experience shielding in the (S)-MPA ester, leading to negative Δδ values. Conversely, the smaller substituent (the nitrile group, though its protons are absent) and the methine proton itself will experience relative shielding in the (R)-MPA ester, yielding positive Δδ values.

The following table provides a hypothetical but realistic dataset illustrating how this analysis would be applied to determine the absolute configuration of the (R)-enantiomer of this compound.

Table 2: Hypothetical ¹H NMR Data for (R)- and (S)-MPA Esters of (R)-2-(4-Bromophenyl)-2-hydroxyacetonitrile

Proton δ for (S)-MPA Ester (δS) δ for (R)-MPA Ester (δR) Δδ (δS - δR) Inferred Spatial Position
H-Cα (methine) 6.15 ppm 6.10 ppm +0.05 Right side of model
H-2/H-6 (ortho) 7.58 ppm 7.65 ppm -0.07 Left side of model

Note: The signs of Δδ are based on established conformational models of MPA esters of cyanohydrins. The positive Δδ for H-Cα and negative Δδ values for the bromophenyl protons confirm the (R) configuration at the stereocenter.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
(R)-2-methoxy-2-phenylacetic acid ((R)-MPA)
(S)-2-methoxy-2-phenylacetic acid ((S)-MPA)

Reactivity and Derivatization Pathways of 2 4 Bromophenyl 2 Hydroxyacetonitrile

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group in 2-(4-Bromophenyl)-2-hydroxyacetonitrile is a prime site for several chemical modifications, including esterification, oxidation, and nucleophilic substitution upon activation.

Esterification Reactions for Protection or Further Transformation

The hydroxyl group can be readily converted into an ester. This transformation is often employed as a protective strategy during multi-step syntheses to prevent unwanted reactions of the alcohol. Alternatively, the ester functionality itself can serve as a precursor for further chemical modifications. A common method for esterification is the reaction with an acid anhydride, such as acetic anhydride, in the presence of a base or an acid catalyst. This reaction yields the corresponding acetate ester, effectively capping the hydroxyl group.

Table 1: Representative Esterification of this compound
ReactantReagentProductTypical Conditions
This compoundAcetic Anhydride2-Acetoxy-2-(4-bromophenyl)acetonitrilePyridine, room temperature

Oxidation Reactions

Oxidation of the secondary alcohol in this compound leads to the formation of a ketone. This transformation converts the cyanohydrin into an aroyl cyanide, specifically 4-bromobenzoyl cyanide. Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions. The resulting α-ketonitrile is a valuable synthetic intermediate due to the reactivity of both the carbonyl and nitrile groups.

Table 2: Oxidation of this compound
ReactantProductCommon Oxidizing Agents
This compound4-Bromobenzoyl cyanideManganese dioxide (MnO2), Chromic acid (H2CrO4)

Nucleophilic Substitution Reactions of Activated Hydroxyl Group

The hydroxyl group is inherently a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be activated by converting it into a better leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functional groups at the benzylic position.

Table 3: Nucleophilic Substitution via Hydroxyl Group Activation
StepDescriptionReagentsIntermediate/Product
1. ActivationConversion of the hydroxyl group to a tosylate.p-Toluenesulfonyl chloride (TsCl), Pyridine2-(4-Bromophenyl)-2-(tosyloxy)acetonitrile
2. SubstitutionDisplacement of the tosylate group by a nucleophile (e.g., azide).Sodium azide (NaN3)2-Azido-2-(4-bromophenyl)acetonitrile

Transformations Involving the Nitrile Group

The nitrile functionality of this compound is also a versatile handle for chemical modification, primarily through hydrolysis and reduction reactions.

Hydrolysis to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. ic.ac.uk Complete hydrolysis, typically achieved by heating with aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH), converts the nitrile into a carboxylic acid, yielding 4-bromomandelic acid. youtube.commasterorganicchemistry.com The reaction proceeds through an amide intermediate, 2-(4-bromophenyl)-2-hydroxyacetamide. Under milder conditions, it is sometimes possible to isolate the amide as the final product. aldlab.com

Table 4: Hydrolysis of the Nitrile Group
Reaction ConditionsIntermediate ProductFinal Product
Mild basic or acidic conditions2-(4-Bromophenyl)-2-hydroxyacetamide-
Strong acid (e.g., aq. HCl, heat) or strong base (e.g., aq. NaOH, heat) followed by acidification2-(4-Bromophenyl)-2-hydroxyacetamide4-Bromomandelic acid

Reduction to Amines

The nitrile group can be reduced to a primary amine, a transformation that provides access to β-amino alcohols. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this conversion. The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com This reduction converts this compound into 2-amino-2-(4-bromophenyl)ethanol, a compound with potential applications in medicinal chemistry and as a chiral ligand.

Table 5: Reduction of the Nitrile Group
ReactantReducing AgentProductTypical Conditions
This compoundLithium aluminum hydride (LiAlH4)2-Amino-2-(4-bromophenyl)ethanol1. LiAlH4 in dry THF or diethyl ether 2. Aqueous workup

Cyclization Reactions involving the Nitrile (e.g., formation of oxazole (B20620) derivatives)

The nitrile group in this compound is a versatile functional group that can participate in various cyclization reactions to form heterocyclic structures. A key example is the formation of oxazole derivatives. Oxazoles are important five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, and they are found in numerous biologically active compounds.

The synthesis of oxadiazole derivatives, which are structurally related to oxazoles, often involves the reaction of a nitrile-containing compound. For instance, 3,5-substituted-1,2,4-oxadiazoles can be synthesized from gem-dibromomethylarenes and nitriles. mdpi.com While this specific route does not start from a cyanohydrin like this compound, it highlights the utility of the nitrile group as a precursor to oxadiazole rings. mdpi.com Similarly, [3+2]-cycloaddition reactions can yield trisubstituted-1,2,4-oxadiazoles. mdpi.com

In the context of this compound, the adjacent hydroxyl group can play a crucial role in facilitating cyclization. Under appropriate conditions, an intramolecular reaction between the hydroxyl and nitrile functionalities, or a multi-step reaction involving an intermediate, can lead to the formation of an oxazole or a related heterocycle, such as an oxazoline, which can then be oxidized. The resulting 5-(4-bromophenyl)oxazole core is a valuable scaffold in medicinal chemistry.

Derivatization for Synthetic Utility and Mechanistic Probes

The functional groups of this compound, particularly the hydroxyl group, allow for straightforward derivatization to create compounds with altered properties for synthetic applications or for use as probes in mechanistic studies.

The secondary hydroxyl group can be readily converted into a carbamate functional group. Carbamates are esters of carbamic acid and are structurally characterized by the -NHC(=O)O- linkage. wikipedia.org The formation of a carbamate derivative from this compound can be achieved by reacting it with an isocyanate or by a two-step process involving activation of the alcohol followed by reaction with a carbamoylating agent. wikipedia.org The resulting carbamate, such as [2-(4-bromophenyl)-2-cyanoethyl] carbamate, may exhibit different biological activities or physical properties compared to the parent alcohol.

Oxazolidinones are a class of heterocyclic compounds containing both oxygen and nitrogen in a five-membered ring. They can be synthesized from β-amino alcohols. While this compound is not a β-amino alcohol, it can be a precursor to one. For example, reduction of the nitrile group to a primary amine would yield a β-amino alcohol, which could then be cyclized to form a 4-(4-bromophenyl)oxazolidin-2-one derivative. These heterocyclic scaffolds are of significant interest in medicinal chemistry.

The carbon atom bearing the hydroxyl and nitrile groups in this compound is a stereogenic center. This means the molecule is chiral and exists as a pair of enantiomers, (R)-2-(4-bromophenyl)-2-hydroxyacetonitrile and (S)-2-(4-bromophenyl)-2-hydroxyacetonitrile.

This chirality makes the compound a useful substrate for stereochemical studies. researchgate.net For instance, if the molecule is reacted with a chiral reagent or resolved into its individual enantiomers, it can be used to synthesize more complex chiral molecules. If another stereocenter is introduced into the molecule, for example by a reaction at the nitrile or phenyl group, a pair of diastereomers will be formed. Diastereomers have different physical properties (e.g., melting point, solubility, chromatographic retention time) and can often be separated by standard laboratory techniques like chromatography or crystallization. This allows for the isolation of stereochemically pure compounds, which is crucial in fields such as drug development where different stereoisomers can have vastly different biological activities.

Stereochemical Investigations and Chiral Technologies Involving 2 4 Bromophenyl 2 Hydroxyacetonitrile

Mechanisms of Enantioselectivity in Cyanohydrin Synthesis

The formation of a new stereocenter in the synthesis of 2-(4-Bromophenyl)-2-hydroxyacetonitrile from 4-bromobenzaldehyde (B125591) requires a chiral environment to favor the formation of one enantiomer over the other. This is achieved through the use of chiral catalysts, which can be either small organic molecules, metal complexes, or enzymes.

Chiral catalysts are instrumental in asymmetric synthesis, promoting the formation of a large amount of an enantioenriched product from a small amount of the catalyst. jocpr.com In the context of cyanohydrin synthesis, these catalysts function by creating a diastereomeric transition state with the substrate, thereby lowering the activation energy for the formation of one enantiomer more than the other.

The creation of a chiral environment by a catalyst is governed by a series of non-covalent interactions, collectively known as supramolecular interactions. These interactions, which include hydrogen bonding, π-π stacking, and steric hindrance, are crucial for the catalyst to differentiate between the two prochiral faces of the aldehyde. The catalyst and substrate form a transient complex, and the specific geometry of this complex dictates the direction of the nucleophilic attack by the cyanide ion.

For instance, in the case of 4-bromobenzaldehyde, the aromatic ring can engage in π-π stacking interactions with aromatic moieties within the chiral ligand of a metal-based catalyst. The bromine atom, being electron-withdrawing, can also influence the electronic properties of the aromatic ring, potentially affecting these interactions. Furthermore, the carbonyl group of the aldehyde can be activated through coordination with a Lewis acidic metal center or through hydrogen bonding with a chiral organocatalyst. This activation, combined with the steric bulk of the catalyst's chiral scaffold, effectively blocks one face of the aldehyde, leaving the other face exposed for the cyanide attack.

Understanding the geometry of the transition state is key to explaining the observed enantioselectivity. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the transition states of enantioselective reactions. nih.govnih.gov These studies can help elucidate the specific interactions that stabilize the transition state leading to the major enantiomer and destabilize the one leading to the minor enantiomer.

For the cyanation of benzaldehyde (B42025) catalyzed by titanium-salicylaldehyde complexes, theoretical simulations have shown that the attack of the cyanide on the adsorbed benzaldehyde is the rate-determining step. nih.gov The stereochemistry is influenced not only by the direction of the cyanide attack but also by the different coordination modes of the benzaldehyde to the chiral catalyst. nih.gov In such a transition state, the chiral ligand of the catalyst enforces a specific orientation of the aldehyde. The cyanide ion then attacks from the less sterically hindered face, leading to the preferential formation of one enantiomer. The difference in the activation energies between the two diastereomeric transition states determines the enantiomeric excess (ee) of the product. DFT calculations on a Cu-catalyzed enantioselective cyanation have shown that C–H⋯π interactions between the ligand and the substrate play a significant role in lowering the energy of the favored transition state. nih.gov

Biocatalysis, particularly the use of hydroxynitrile lyases (HNLs), offers a highly efficient and environmentally benign route to enantiomerically pure cyanohydrins. pnas.orgnih.govscispace.com These enzymes exhibit remarkable stereoselectivity, often yielding products with very high enantiomeric excess.

The high selectivity of HNLs stems from the unique three-dimensional architecture of their active site. nih.govnih.gov The substrate, 4-bromobenzaldehyde, binds within a well-defined pocket in the enzyme, where specific amino acid residues interact with it through a network of hydrogen bonds and hydrophobic interactions. This precise positioning of the substrate orients the carbonyl group for a stereospecific attack by the cyanide ion.

Modeling studies of the active site of (R)-oxynitrilase from Prunus amygdalus (PaHNL) have identified key amino acid residues involved in substrate binding and catalysis. nih.gov The active site is located near a flavin cofactor, and a conserved histidine residue is believed to act as a general base in the catalytic cycle. nih.gov For the reverse reaction, the synthesis of the cyanohydrin, these residues are thought to activate the aldehyde's carbonyl group for nucleophilic attack. nih.gov The shape and electrostatic environment of the active site create a chiral cavity that sterically favors one of the two possible orientations of the aldehyde, thus leading to the formation of a single enantiomer of this compound. The enzyme effectively acts as a template, guiding the reactants into the correct orientation for the desired stereochemical outcome.

Enzyme-Substrate Interactions in Biocatalytic Processes

Chiral Catalyst Design and Optimization for Enantioselective Cyanohydrin Formation

The development of new and improved chiral catalysts is a continuous effort in asymmetric synthesis. The goal is to design catalysts that are not only highly enantioselective but also highly active, allowing for low catalyst loadings and mild reaction conditions.

For the synthesis of this compound, various types of chiral catalysts have been explored. These include metal-based catalysts, such as those containing titanium and vanadium, as well as organocatalysts. Chiral salen complexes of titanium(IV) and vanadium(V) have been shown to be effective catalysts for the asymmetric addition of trimethylsilyl (B98337) cyanide to aldehydes and other electrophiles. nih.gov

The design of these catalysts often involves a modular approach, where the chiral ligand is systematically modified to fine-tune its steric and electronic properties. For example, the substituents on the salicylaldehyde-derived part of the salen ligand can be varied to create a more effective chiral pocket for the substrate. The choice of the metal center also plays a crucial role in the catalyst's activity and selectivity.

In the field of biocatalysis, catalyst optimization is achieved through protein engineering. Techniques such as site-directed mutagenesis and directed evolution are used to modify the amino acid sequence of HNLs, thereby altering the shape and properties of the active site to improve their performance with non-natural substrates like 4-bromobenzaldehyde or to enhance their stability under industrial process conditions.

The following table presents a summary of research findings on the enantioselective synthesis of aryl cyanohydrins, including those structurally related to this compound, using different catalytic systems.

SubstrateCatalystYield (%)Enantiomeric Excess (ee%)EnantiomerReference
Benzaldehyde(R)-Hydroxynitrile lyase from Chamberlinius hualienensisN/A99R nih.gov
Benzaldehyde(R)-Hydroxynitrile lyase from Davallia tyermannii>99≥99R scispace.com
4-Bromobenzaldehyde(R)-Hydroxynitrile lyase from Chamberlinius hualienensisCharacterized by 1H NMR, specific yield and ee not provided pnas.org

Organocatalyst Development (e.g., thiourea-based catalysts)

The field of organocatalysis has provided powerful, metal-free alternatives for asymmetric synthesis. researchgate.netnih.gov Among these, chiral thiourea-based catalysts have emerged as highly effective for the enantioselective synthesis of cyanohydrins from aldehydes. rsc.orgnih.gov These catalysts operate through a dual hydrogen-bonding mechanism, where the thiourea (B124793) moiety activates the electrophile (in this case, 4-bromobenzaldehyde) by forming hydrogen bonds with the carbonyl oxygen. rsc.orgresearchgate.net Simultaneously, a basic functional group on the catalyst, often an amine, can activate the nucleophile (a cyanide source like trimethylsilyl cyanide). nih.gov

This cooperative activation lowers the energy of the transition state and allows for the reaction to proceed with high stereocontrol. nih.gov The development of bifunctional thiourea catalysts, which contain both the thiourea unit and a Brønsted basic amine moiety within the same chiral scaffold, has been a significant advancement. nih.govnih.gov The steric and electronic properties of the catalyst's chiral backbone and substituents are crucial in dictating the facial selectivity of the cyanide attack on the aldehyde, thus determining the enantiomeric outcome of the this compound product. nih.gov Research has shown that sterically demanding groups on the catalyst can lead to increased reaction rates and improved enantioselectivity. nih.gov These organocatalytic systems are valued for their operational simplicity, stability, and reduced toxicity compared to many metal-based catalysts. researchgate.net

Table 1: Performance of Chiral Thiourea-Based Catalysts in Asymmetric Cyanosilylation of Aldehydes
Catalyst TypeKey Structural FeatureActivation MechanismTypical Enantiomeric Excess (ee) AchievedReference Findings
Bifunctional Thiourea-AmineChiral diamine or amino acid backbone with a thiourea group and a tertiary amine.Cooperative activation: Thiourea activates the aldehyde (electrophile) via H-bonding, while the amine activates the cyanide source (nucleophile).Up to 98% ee for various ketones and aldehydes.The hindered tertiary amine substituent plays a crucial role in both stereoinduction and reactivity. The system is highly general for a wide range of ketones. nih.gov
Dipeptidic Proline-Derived ThioureaCombines a dipeptide structure with a thiourea moiety.Forms a nucleophilic pyrrolidine (B122466) enamine intermediate with the aldehyde, while the thiourea activates the electrophilic nitroolefin (in Michael additions, analogous activation applies to cyanation).Up to 97% ee in Michael additions between aldehydes and nitroolefins.Demonstrates high yields and diastereoselectivity across a range of substrates at room temperature. researchgate.net
Thiourea-Brønsted Acid SystemA chiral thiourea catalyst used in conjunction with an achiral Brønsted acid.Cooperative interaction between the thiourea and the acid creates a well-defined chiral hydrogen-bonding environment for the aldehyde.Up to 88% ee for the cyanosilylation of aldehydes.The addition of an achiral acid was found to be crucial for achieving high asymmetric induction. capes.gov.br

Metal-Organic Frameworks and Chiral Ligands for Asymmetric Induction

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recyclability. Metal-Organic Frameworks (MOFs) have been developed as robust platforms for asymmetric catalysis. thieme-connect.com By incorporating enantiopure organic ligands into their structure, homochiral MOFs can be constructed. acs.orgfigshare.com These materials possess well-defined, porous structures with accessible chiral channels and active sites. thieme-connect.com

For the synthesis of this compound, a chiral MOF can be used to catalyze the asymmetric addition of a cyanide source to 4-bromobenzaldehyde. acs.org For instance, a homochiral MOF constructed from an enantiopure 2,2′-dihydroxy-1,1′-biphenyl ligand has been shown to be a highly efficient and recyclable catalyst for the asymmetric cyanation of various aldehydes. thieme-connect.comacs.org After post-synthetic modification, such as exchanging a proton with a lithium ion, these frameworks can achieve excellent enantioselectivities, with reported enantiomeric excess values exceeding 99%. acs.org The rigid structure of the MOF can stabilize the catalytically active species, enhancing both activity and enantioselectivity compared to homogeneous counterparts. figshare.com

In addition to MOFs, discrete metal complexes featuring chiral ligands are widely used for asymmetric induction. Chiral hydroxamic acids, for example, can coordinate with transition metals to form catalysts capable of inducing asymmetry in various transformations. mdpi.com Similarly, bimetallic complexes, such as those involving ruthenium and lithium, have been developed to efficiently catalyze the asymmetric hydrocyanation of aldehydes, yielding cyanohydrins with up to 99% ee. nih.gov The specific geometry and electronic environment created by the chiral ligand around the metal center are key to controlling the stereochemical outcome of the reaction.

Analytical Methods for Enantiomeric Excess Determination

Accurately quantifying the enantiomeric composition of a chiral substance is crucial for validating the success of an asymmetric synthesis. Various analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying enantiomers due to its high resolution and accuracy. heraldopenaccess.usuma.es The separation is achieved using a chiral stationary phase (CSP), which is a solid support, typically silica, that has a single enantiomer of a chiral selector chemically bonded to its surface. chiralpedia.com The two enantiomers of this compound interact differently with the CSP, forming transient diastereomeric complexes with different energies. This difference in interaction strength leads to different retention times, allowing for their separation. sigmaaldrich.com

A variety of CSPs are commercially available, with polysaccharide-based phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak IA), being particularly effective for separating a broad range of chiral compounds, including mandelonitrile (B1675950) derivatives. researchgate.netnih.govchromatographyonline.com The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. researchgate.net By integrating the peak areas in the resulting chromatogram, the ratio of the two enantiomers, and thus the enantiomeric excess (ee), can be precisely determined. heraldopenaccess.us

Table 2: Chiral HPLC Methods for the Analysis of Mandelonitrile and its Derivatives
Chiral Stationary Phase (CSP)Mobile Phase CompositionApplication/Compound ClassKey Findings
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-hexane/isopropanol mixturesMandelonitrile derivativesWidely used and effective for establishing enantiomeric excess values up to 99%. researchgate.net
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))n-hexane/isopropanol/trifluoroacetic acidMandelonitrileProvides good resolution for cyanohydrins. researchgate.net
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))Hexane/Dichloromethane/2-PropanolMandelic acid and its derivativesThis immobilized CSP offers robustness and a wider range of usable mobile phase solvents. Showed baseline resolution for several mandelic acid derivatives. nih.gov
Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))n-hexane/isopropanol mixturesMandelonitrileAnother common cellulose-based CSP successfully applied to cyanohydrin separation. researchgate.net
4-Chlorophenylcarbamate-β-CD CSPVarious, including reversed-phaseVarious pharmaceuticalsA derivatized β-cyclodextrin CSP showing enhanced enantioselectivity and stability for a range of chiral drugs. nih.gov

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) can also be used for enantiomeric separation, particularly for volatile and thermally stable compounds. chromatographyonline.com Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. gcms.cz The most common chiral selectors used in GC are derivatized cyclodextrins. chromatographyonline.com For non-volatile analytes like this compound, a derivatization step is typically required to increase their volatility and thermal stability. The hydroxyl and nitrile groups can be converted into less polar and more volatile ethers, esters, or silyl (B83357) ethers before injection into the GC system. The separation mechanism relies on the differential inclusion of the derivatized enantiomers into the chiral cavities of the cyclodextrin-based stationary phase. gcms.cz While powerful, the need for derivatization can sometimes introduce additional steps and potential sources of error.

NMR Spectroscopy with Chiral Solvating Agents or Derivatization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation that can be adapted for the determination of enantiomeric excess. researchgate.net Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be used to induce a chemical shift difference between them. nih.gov

Two main approaches are used:

Chiral Derivatizing Agents (CDAs): The racemic mixture of this compound is reacted with a single enantiomer of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. wikipedia.orgacs.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Diastereomers have different physical properties and, crucially, distinct NMR spectra. nih.gov By integrating the signals corresponding to specific protons in each diastereomer, their relative ratio and the enantiomeric excess of the original sample can be calculated. acs.org

Chiral Solvating Agents (CSAs): In this method, a chiral solvating agent is simply added to the NMR sample of the racemic analyte. unipi.it The CSA forms weak, non-covalent, and rapidly exchanging diastereomeric complexes with each enantiomer. nih.govunipi.it This interaction places the enantiomers in different average magnetic environments, leading to the splitting of NMR signals into two sets, one for each enantiomer. unipi.it Common CSAs include cyclodextrins, crown ethers, and derivatives of natural products. nih.govbates.edu This method is non-destructive and often requires less sample preparation than the CDA approach. unipi.it

Computational and Theoretical Insights into 2 4 Bromophenyl 2 Hydroxyacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules. nih.gov These methods allow for the detailed analysis of electronic structure, reaction energetics, and spectroscopic properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic character of a molecule is fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. youtube.com These frontier molecular orbitals are key to understanding a molecule's reactivity, as the HOMO is indicative of its electron-donating ability (nucleophilicity) and the LUMO represents its electron-accepting ability (electrophilicity). youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 2-(4-Bromophenyl)-2-hydroxyacetonitrile, theoretical calculations would reveal the distribution and energies of these orbitals, providing insights into its reactivity in various chemical transformations. While specific DFT studies on this molecule are not extensively documented in the literature, analysis of similar aromatic compounds suggests that the HOMO would likely be localized on the bromophenyl ring, while the LUMO may be centered on the nitrile group.

Table 1: Representative Frontier Molecular Orbital Data

Parameter Representative Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital.
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital.

Energetic Profiles of Reaction Pathways

Computational chemistry provides the tools to map out the energetic landscape of a chemical reaction. By calculating the energies of reactants, transition states, and products, a reaction's energetic profile can be constructed. This profile offers a detailed view of the reaction mechanism, including the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

For the synthesis of this compound, which can be formed from the reaction of 4-bromobenzaldehyde (B125591) and a cyanide source, computational modeling can be used to evaluate different potential pathways. This is particularly valuable in understanding the role of catalysts, such as enzymes in biocatalytic routes. pnas.org The calculated energy profile can help in identifying the rate-determining step of the reaction and in predicting how changes in the reaction conditions or catalyst structure might affect the reaction rate and yield.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra. For this compound, DFT calculations can predict the vibrational frequencies corresponding to its functional groups (e.g., the nitrile C≡N stretch, the hydroxyl O-H stretch, and the C-Br stretch of the aromatic ring). These predicted frequencies can then be compared with experimental IR data to confirm the compound's structure. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra to aid in the assignment of signals. pnas.org

Reaction Mechanism Studies through Computational Modeling

Computational modeling has become an indispensable tool for investigating the intricate details of reaction mechanisms. rsc.org It allows for the characterization of transient species like transition states and provides a molecular-level understanding of selectivity.

Transition State Characterization in Chemical and Biocatalytic Reactions

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The characterization of transition states is a cornerstone of mechanistic studies. Computational methods can determine the geometry and energy of transition states, which is crucial for understanding how a reaction proceeds.

In the context of the synthesis of this compound, computational modeling can be employed to characterize the transition state for the nucleophilic attack of the cyanide ion on the carbonyl carbon of 4-bromobenzaldehyde. In biocatalytic syntheses, which often exhibit high stereoselectivity, modeling the interaction of the substrate with the enzyme's active site can reveal the geometry of the transition state that leads to the observed stereochemical outcome. pnas.org

Understanding Selectivity and Stereoselectivity at a Molecular Level

Many chemical reactions can potentially yield more than one product. Selectivity, the preference for the formation of one product over others, is a critical aspect of chemical synthesis. Stereoselectivity, a specific type of selectivity, refers to the preferential formation of one stereoisomer over another. Computational modeling is particularly adept at explaining and predicting selectivity. rsc.org

For the synthesis of this compound, which has a chiral center at the carbon bearing the hydroxyl and nitrile groups, understanding the factors that control stereoselectivity is of great interest. Computational studies can model the different possible approaches of the nucleophile to the aldehyde, leading to either the (R) or (S) enantiomer. By comparing the energies of the respective transition states, it is possible to predict which enantiomer will be formed preferentially. In biocatalysis, this involves modeling the substrate binding within the chiral environment of the enzyme's active site. pnas.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-bromobenzaldehyde
(R)-mandelonitrile
4-methylbenzaldehyde cyanohydrin
mandelonitrile (B1675950)
3-methylbenzaldehyde
4-methylbenzaldehyde
3-methoxybenzaldehyde
4-methoxybenzaldehyde
2,4-dimethylbenzaldehyde
2-thiophene carboxaldehyde
4-biphenylcarboxaldehyde
(E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide
1-(4-bromophenyl)ethanone
thiosemicarbazide
N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide
3-hydroxy-3-phenylpropanonitrile
fluoxetine
(S)-propranolol
tetrapyrazinoporphyrazine
octachlorotetrapyrazinoporphyrazine
formaldehyde
hydrogen cyanide
glycolonitrile
glycolic acid
3-(4-chlorophenyl)-5-(3- hydroxy-4-etoxyphenyl)-4,5-dihydro-1H-pyrazole-1- carboxamide
4-carboxy-3-fluorophenylboronic acid
acetone
4-hydroxy-2-butanone
formic acid
2-hydroxy-4-butyrolactone

Synthetic Applications and Derivatives in Complex Molecule Construction

Role as a Chiral Building Block in Multistep Synthesis

The presence of a stereogenic center bearing both a hydroxyl and a nitrile group makes 2-(4-bromophenyl)-2-hydroxyacetonitrile a potent chiral precursor in asymmetric synthesis. This section details its application in the synthesis of important classes of organic compounds.

Access to α-Hydroxy Carboxylic Acids and Derivatives

The nitrile functionality of this compound can be readily hydrolyzed under acidic or basic conditions to afford the corresponding α-hydroxy carboxylic acid, 2-(4-bromophenyl)-2-hydroxyacetic acid. This transformation is a fundamental step in the synthesis of various biologically active molecules and natural products. The reaction typically proceeds by initial protonation of the nitrile nitrogen (in acid) or nucleophilic attack by hydroxide (B78521) (in base), followed by tautomerization and subsequent hydrolysis of the resulting amide intermediate.

ReactantProductReagents and Conditions
This compound2-(4-Bromophenyl)-2-hydroxyacetic acidH₃O⁺ or OH⁻, heat

This straightforward conversion provides access to a key structural unit found in a variety of pharmacologically relevant compounds. The resulting α-hydroxy acid can be further derivatized to esters, amides, and other functionalities, expanding its synthetic utility.

Synthesis of α-Amino Acids and Related Compounds

A significant application of this compound lies in its conversion to α-amino acids. The Strecker synthesis and related methodologies provide a pathway to introduce an amino group at the α-position. A common approach involves the displacement of the hydroxyl group with an amine, often after activation, or through a reductive amination pathway of a related keto-acid. While direct conversion can be challenging, a more common route involves the transformation of the cyanohydrin to an intermediate that is more amenable to amination. For instance, the corresponding α-azido or α-halo derivatives can serve as precursors to the desired α-amino acid through reduction or nucleophilic substitution, respectively.

Starting MaterialTarget MoleculeGeneral Transformation
This compound2-Amino-2-(4-bromophenyl)acetic acidHydroxyl group activation, nucleophilic substitution with an amine equivalent, and nitrile hydrolysis.

The synthesis of enantiomerically pure α-amino acids is of paramount importance in pharmaceutical and biological sciences, and the use of chiral cyanohydrins like this compound offers a strategic advantage in achieving this goal.

Precursor for Nitrogen and Oxygen Heterocycles

The versatile reactivity of the cyanohydrin moiety in this compound makes it a suitable precursor for the synthesis of various nitrogen and oxygen-containing heterocyclic systems.

Oxazoles: One notable application is in the Fischer oxazole (B20620) synthesis. wikipedia.org In this reaction, a cyanohydrin reacts with an aldehyde in the presence of an acid catalyst to form an oxazole ring. wikipedia.org this compound can serve as the cyanohydrin component, providing the C4 and C5 atoms of the oxazole ring, while the aldehyde provides the C2 atom. This method allows for the construction of 2,5-disubstituted oxazoles bearing the 4-bromophenyl group. wikipedia.org

Imidazoles: The synthesis of imidazoles can also be envisioned from α-hydroxy nitriles. While direct methods are less common, multi-step sequences involving the conversion of the cyanohydrin to an α-amino ketone or a related intermediate can lead to the formation of the imidazole (B134444) ring upon reaction with a suitable source of nitrogen and a carbonyl compound. For instance, the reaction of an α-hydroxy ketone with an amidine can yield an imidazole derivative. youtube.com

Integration into Complex Organic Syntheses

Beyond its role in the synthesis of fundamental building blocks, this compound is a valuable component in the assembly of more complex and multifunctional molecules.

Formation of Multifunctionalized Scaffolds

The presence of three distinct functional groups—a bromine atom on the aromatic ring, a hydroxyl group, and a nitrile group—allows for a wide range of chemical transformations, making this compound an excellent starting point for the creation of multifunctionalized molecular scaffolds. The bromine atom can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents onto the aromatic ring. The hydroxyl and nitrile groups can be independently or concertedly transformed into a variety of other functionalities, leading to the rapid generation of molecular complexity. This strategic functionalization is a cornerstone of modern drug discovery and materials science.

Functional GroupPotential Transformations
Bromo GroupSuzuki, Heck, Sonogashira, Buchwald-Hartwig couplings
Hydroxyl GroupOxidation, etherification, esterification, substitution
Nitrile GroupHydrolysis, reduction to amine, addition of organometallics

Stereoselective Construction of Chirally Enriched Molecules

The stereocenter in this compound can be exploited to direct the stereochemical outcome of subsequent reactions, leading to the synthesis of chirally enriched molecules. The enantioselective synthesis of the cyanohydrin itself is a critical first step. Biocatalytic methods, employing enzymes such as hydroxynitrile lyases, have proven to be highly effective in producing enantiomerically pure cyanohydrins.

Once obtained in an enantiopure form, the stereochemistry of the hydroxyl group can influence the facial selectivity of reactions at adjacent positions or guide intramolecular cyclizations. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis, allowing for the construction of complex molecules with multiple stereocenters in a predictable manner. The development of stereoselective methods for the synthesis and subsequent transformation of chiral cyanohydrins continues to be an active area of research, with significant implications for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Methodological Advancements in Organic Synthesis Enabled by this compound

The inherent reactivity of this compound, stemming from its bifunctional nature—possessing both a hydroxyl and a nitrile group attached to the same stereocenter, along with a reactive bromophenyl moiety—has positioned it as a valuable starting material and intermediate in a variety of organic transformations. Its utility has spurred the development of new synthetic routes and methodologies, particularly in the construction of complex molecular architectures.

Development of New Synthetic Routes and Methodologies

While specific, named reactions centered exclusively around this compound are not extensively documented in publicly available research, its structural motifs are integral to the assembly of various heterocyclic and carbocyclic frameworks. The presence of the bromine atom on the phenyl ring provides a handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the cyanohydrin moiety can be hydrolyzed to an α-hydroxy carboxylic acid, reduced to a β-amino alcohol, or undergo addition reactions at the nitrile group. These transformations allow for the introduction of diverse functionalities and the construction of key pharmacophores. Although detailed examples directly citing this compound are scarce in the literature, the analogous reactivity of similar cyanohydrins suggests its potential as a precursor for the synthesis of:

Substituted mandelic acids: Important chiral building blocks in the pharmaceutical industry.

Vicinal amino alcohols: Key structural units in many natural products and chiral ligands.

Heterocyclic compounds: The nitrile and hydroxyl groups can participate in cyclization reactions to form oxazoles, thiazoles, and other important ring systems.

Contributions to Green Chemistry Principles through Efficient Synthesis

The application of this compound in organic synthesis can be viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The inherent efficiency of using a multifunctional building block like this compound aligns well with several key principles of green chemistry.

Atom Economy: By incorporating a significant portion of its molecular structure into the final product, syntheses starting from this compound can exhibit high atom economy. This minimizes the generation of waste, a core tenet of green chemistry.

Catalysis: The brominated phenyl ring is amenable to a wide range of catalytic cross-coupling reactions. The use of catalytic amounts of transition metals, rather than stoichiometric reagents, is a cornerstone of green synthetic chemistry, as it reduces waste and often allows for milder reaction conditions.

Reduction of Derivatives: The direct use of this functionalized molecule can obviate the need for extensive protecting group chemistry, which often involves additional steps for protection and deprotection, leading to lower yields and increased waste.

While comprehensive studies detailing the "greenness" of specific synthetic routes involving this compound are not widely available, the potential for developing more sustainable processes is evident. Future research in this area could focus on quantifying the environmental impact of these synthetic routes using metrics such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI).

The table below summarizes the potential contributions of this compound to green chemistry principles.

Green Chemistry PrincipleApplication in Syntheses Involving this compound
Prevention Efficient syntheses can lead to less waste generation.
Atom Economy High incorporation of the starting material's atoms into the final product.
Less Hazardous Chemical Syntheses Potential to replace more hazardous starting materials.
Catalysis The bromophenyl group is suitable for various catalytic cross-coupling reactions.
Reduce Derivatives The inherent functionality can minimize the need for protecting groups.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(4-Bromophenyl)-2-hydroxyacetonitrile, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via condensation reactions between 2-(4-bromophenyl)acetonitrile and aldehydes (e.g., 4-bromobenzaldehyde) under basic conditions. Optimization involves:

  • Catalyst selection : Use of sodium hydroxide or phase-transfer catalysts to enhance reaction rates .
  • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Yield data : Reported yields range from 85–96% when stoichiometry is tightly controlled (e.g., 1.1:1 aldehyde:acetonitrile ratio) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : 1H^1H and 13C^{13}C NMR confirm nitrile (-C≡N) and hydroxyl (-OH) groups, while IR identifies stretching vibrations (e.g., -C≡N at ~2200 cm1^{-1}) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with <0.01 Å precision. This is critical for confirming stereochemistry .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/Br ratios (e.g., ±0.3% deviation) to validate purity .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer : Stability is assessed via:

  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C in inert atmospheres) .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; recommend amber vials for light-sensitive samples .
  • Hygroscopicity : Karl Fischer titration monitors moisture uptake, which can hydrolyze nitrile groups .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s participation in condensation and nucleophilic substitution reactions?

  • Methodological Answer :

  • Base-catalyzed condensation : The acetonitrile’s α-H is deprotonated, forming a nucleophilic enolate that attacks aldehydes (e.g., Knoevenagel mechanism). Kinetic studies (stopped-flow UV) reveal rate-limiting enolate formation .
  • Bromine substitution : Pd-catalyzed cross-coupling (e.g., Suzuki) replaces Br with aryl/heteroaryl groups. DFT calculations predict activation barriers for transition states .

Q. How can researchers resolve discrepancies in reported spectral data for derivatives of this compound?

  • Methodological Answer :

  • Comparative analysis : Overlay 1H^1H NMR spectra from multiple studies to identify solvent-induced shifts (e.g., DMSO vs. CDCl3_3) .
  • Computational validation : Gaussian09 simulations of NMR chemical shifts (using B3LYP/6-31G*) align experimental peaks with predicted values, resolving ambiguities .
  • Crystallographic cross-check : Compare X-ray-derived bond lengths with spectral inferences (e.g., C≡N vs. C=O misassignments) .

Q. What computational strategies are employed to model the compound’s electronic structure and reactivity?

  • Methodological Answer :

  • DFT calculations : B3LYP/6-311+G(d,p) basis sets predict frontier molecular orbitals (HOMO/LUMO) to explain electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMF mixtures using AMBER force fields, correlating with experimental solubility data .
  • Docking studies : AutoDock Vina models interactions with biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .

Q. How is the compound evaluated for biological activity, particularly in cancer research?

  • Methodological Answer :

  • In vitro assays :
  • Cytotoxicity : MTT assays on glioblastoma (U87) cells, with IC50_{50} values compared to controls (e.g., <10 µM indicates high potency) .
  • Kinase inhibition : Radioactive 32P^{32}P-ATP assays quantify inhibition of EGFR or VEGFR2 .
  • In vivo models : Xenograft studies in nude mice assess tumor growth suppression (dose range: 10–50 mg/kg/day) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.